Quercetina 3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido

Descripción general

Descripción

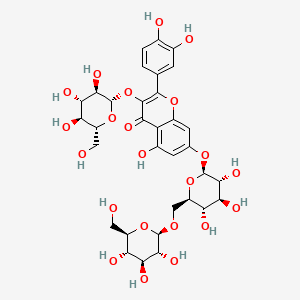

La Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido es un glucósido de flavonoides derivado de la quercetina. Es conocido por su presencia en varias plantas y sus posibles beneficios para la salud. Este compuesto se caracteriza por su estructura compleja, que incluye quercetina unida a glucosa y unidades de gentiobiosido .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits significant antioxidant properties, which are crucial in combating oxidative stress. This activity is essential for protecting cells from damage caused by free radicals, thereby contributing to overall health and potentially reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

1.2 Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, making it beneficial in conditions characterized by chronic inflammation. It has been shown to inhibit the expression of pro-inflammatory cytokines, thus playing a protective role against inflammatory diseases .

1.3 Antimicrobial Properties

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has demonstrated antimicrobial effects against various pathogens, including bacteria and viruses. Its application in developing natural antimicrobial agents is being explored, particularly in traditional medicine settings .

Clinical Applications

2.1 Respiratory Health

In traditional Chinese medicine, Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is utilized for treating acute respiratory conditions. Studies have highlighted its potential in alleviating symptoms associated with respiratory diseases, suggesting a role in enhancing lung function and reducing inflammation in the airways .

2.2 Cancer Treatment Support

Emerging research suggests that quercetin compounds may enhance the efficacy of chemotherapy drugs while reducing their side effects. Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has been noted for its ability to sensitize cancer cells to treatment, making it a valuable adjunct in cancer therapy .

Metabolic Applications

3.1 Blood Sugar Regulation

This compound has been linked to improved glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes. Studies indicate that it may help lower blood sugar levels and improve metabolic health by acting on key metabolic pathways .

3.2 Lipid Metabolism

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside may also influence lipid profiles by reducing cholesterol levels and promoting cardiovascular health. Its role in lipid metabolism highlights its potential as a dietary supplement for heart health .

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de la Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo.

Efectos antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias.

Propiedades anticancerígenas: El compuesto induce la apoptosis e inhibe la proliferación de células cancerosas al modular las vías de señalización

Análisis Bioquímico

Biochemical Properties

Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a substrate for a versatile glucosyltransferase enzyme, which converts quercetin to five monoglucosylated and one diglucosylated products . This enzyme, identified from Beauveria bassiana ATCC 7159, is flexible and can glycosylate a variety of substrates . The activity of this enzyme is stimulated by Ca 2+, Mg 2+, and Mn 2+, but inhibited by Zn 2+ .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido típicamente involucra la glicosilación de la quercetina. Este proceso se puede lograr mediante métodos enzimáticos o químicos. La glicosilación enzimática utiliza glucosiltransferasas para unir glucosa y gentiobiosido a la quercetina en condiciones suaves. La glicosilación química, por otro lado, implica el uso de donantes de glucosilo y catalizadores para facilitar la reacción .

Métodos de Producción Industrial: La producción industrial de Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido a menudo se basa en enfoques biotecnológicos. La fermentación microbiana y los cultivos de células vegetales se emplean para producir este compuesto en grandes cantidades. Estos métodos son preferidos debido a su eficiencia y sostenibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, afectando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden modificar las unidades de glucósido, dando lugar a diferentes derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean catalizadores como ácidos o bases para facilitar las reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido .

Comparación Con Compuestos Similares

La Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido es única debido a su patrón de glicosilación específico. Los compuestos similares incluyen:

Quercetina: La forma aglicona sin glicosilación.

Quercetina-3-O-glucósido: Un glucósido más simple con solo una unidad de glucosa.

Quercetina-7-O-gentiobiosido: Otro glucósido con un patrón de glicosilación diferente

Estos compuestos comparten algunas actividades biológicas, pero difieren en su solubilidad, estabilidad y biodisponibilidad, lo que hace que la Quercetina-3-O-beta-D-glucosa-7-O-beta-D-gentiobiosido sea única en sus aplicaciones y efectos .

Actividad Biológica

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonoid glycoside that exhibits a range of biological activities. This compound, derived from various plant sources, has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 788.657 g/mol

- CAS Number : 60778-02-1

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 1189.6 ± 65.0 °C at 760 mmHg

- Flash Point : 371.7 ± 27.8 °C

Biological Activities

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has been studied for various biological activities:

1. Antioxidant Activity

Quercetin glycosides are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies show that quercetin glycosides can downregulate NF-kB signaling pathways, which are crucial in the inflammatory response .

3. Anti-cancer Potential

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits anti-cancer properties through multiple mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Suppression of metastasis .

In a study involving human breast cancer cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis via the mitochondrial pathway .

4. Cardiovascular Benefits

This flavonoid has been linked to cardiovascular health by improving endothelial function and reducing blood pressure. It promotes vasodilation through nitric oxide (NO) production and inhibits platelet aggregation .

5. Antimicrobial Activity

Quercetin glycosides have shown antimicrobial effects against various pathogens, including bacteria and viruses. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibit antiviral activity against influenza virus .

Case Study 1: Anti-cancer Effects

A clinical trial investigated the effects of quercetin glycosides on patients with stage IIIB colon cancer. Participants receiving quercetin supplements showed a marked decrease in tumor markers and improved quality of life compared to the control group .

Case Study 2: Cardiovascular Health

In a randomized controlled trial involving hypertensive patients, supplementation with quercetin resulted in significant reductions in systolic and diastolic blood pressure, alongside improvements in endothelial function measured by flow-mediated dilation .

Research Findings Summary

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMUSRYWYUQIK-GZIDCZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.